molecular formula C9H10ClNO B183149 N-(3-Chloro-4-methylphenyl)acetamide CAS No. 7149-79-3

N-(3-Chloro-4-methylphenyl)acetamide

Cat. No.: B183149
CAS No.: 7149-79-3
M. Wt: 183.63 g/mol
InChI Key: IGLVCWPPISIXPR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10ClNO. It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: One common method involves the reaction of 3-chloro-4-methylaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acylation process.

    Industrial Production: On an industrial scale, the synthesis might involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Chloro-4-methylphenyl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-(3-Chloro-4-methylphenyl)acetamide can vary depending on its application. In biological systems, it may act by inhibiting specific enzymes or binding to certain receptors. For example, it has been studied as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Comparison with Similar Compounds

    N-(3-Amino-4-methylphenyl)acetamide: Similar structure but with an amino group instead of a chloro group.

    2-Chloro-N-(2-chloro-4-methylphenyl)acetamide: Contains an additional chloro group, leading to different chemical properties.

    N-(3-Chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide: A more complex derivative with additional functional groups.

Uniqueness: N-(3-Chloro-4-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLVCWPPISIXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042181
Record name N-(3-Chloro-4-methylphenyl)acetamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-79-3
Record name N-(3-Chloro-4-methylphenyl)acetamide
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Record name 3-Chloro-4-acetotoluidide
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Record name N-(3-Chloro-4-methylphenyl)acetamide
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Record name Acetamide, N-(3-chloro-4-methylphenyl)-
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Record name N-(3-Chloro-4-methylphenyl)acetamide
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Record name N-(3-chloro-4-methylphenyl)acetamide
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Record name 3-CHLORO-4-ACETOTOLUIDIDE
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Synthesis routes and methods

Procedure details

Acetic anhydride (78 ml, 0.825 mol) was added in portions (using a dropping funnel) during a 45 min period to a stirred, cooled in an ice-bath solution of 3-chloro-4-methylaniline (106.2 g, 0.75 mol) in ethyl acetate (550 ml, dried over MgSO4 prior to use) and anhydrous pyridine (66.6 ml, 0.825 mol) under argon. During the reaction the temperature of the reaction mixture varied between 10-20° C. Stirring was continued for 20 min; then the ice-water bath was removed and the reaction mixture was stirred for 18 h at room temperature. The solvents were removed in vacuo and the light brown solid residue was triturated with ether (350 ml) and left to stand in a fridge overnight. The solid was collected by filtration, washed with cold ether (100 ml) and hexanes (100 mL), dried over P2O5 to afford a white solid (90 g). The filtrate was concentrated in vacuo, triturated with ether to afford an additional 28.1 g of the product. Total yield 118.1 g (86%); mp 105-106° C.; 1H-NMR (CDCl3) 2.17, 2.32 (2×s, 6H, 4-CH3, CH3CO), 7.14 (d, J=8.22 Hz, 1H, 6-H), 7.25 (2×dd, J=1.9, 6.5 Hz, 1H, 5-H), 7.58 (d, J=1.8 Hz, 1H, 3-H); MS (FAB, m/z) 184, 186 [(M+H)+ 100%, 30% respectively; Cl isotopic pattern].
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
106.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
66.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-(3-chloro-4-methylphenyl)acetamide based on the provided research?

A1: The research primarily investigates this compound, also known as DRC-2698 or CAT, as a potential avicide for controlling blackbird and starling populations. [, ] This is due to its acute toxicity to these birds. Studies have explored its use in treated baits to reduce bird populations causing damage to crops like sunflowers. [, ]

Q2: What are the concerns regarding the use of this compound as a pesticide?

A2: A major concern with using this compound as a pesticide is its potential secondary hazard to non-target species. While studies indicate moderate toxicity in some raptors and mammals, certain species like cats, owls, and magpies exhibit higher sensitivity. [] This raises concerns about unintended poisoning of these animals through scavenging or predation on birds killed by the compound. Further research is crucial to understand the long-term effects on these species and ensure environmental safety.

Q3: Beyond its use as an avicide, has this compound been explored for other applications?

A3: Interestingly, this compound serves as a building block in synthesizing various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide. [] These derivatives are being investigated for their potential as pesticides, highlighting a broader application of this compound in agricultural chemistry.

Q4: What analytical techniques have been employed to characterize this compound and its derivatives?

A4: The research highlights the use of X-ray powder diffraction for characterizing this compound derivatives. [] This technique helps determine crucial structural parameters like experimental 2θ peak positions, relative peak intensities, d-spacing values, Miller indices, and unit-cell parameters. These data are essential for understanding the physical and chemical properties of these compounds.

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